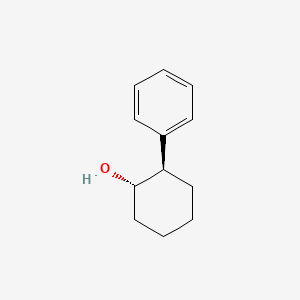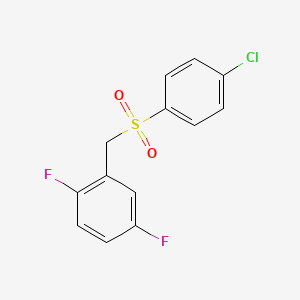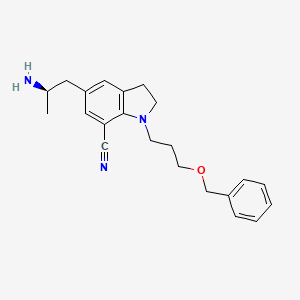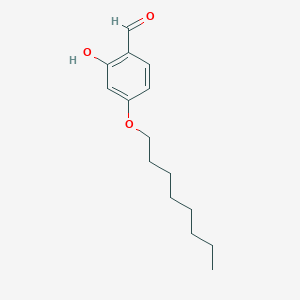
Benzaldehyde, 2-hydroxy-4-(octyloxy)-
Übersicht
Beschreibung
“Benzaldehyde, 2-hydroxy-4-(octyloxy)-” is a complex chemical compound used in scientific research. It contains a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde .
Molecular Structure Analysis
The molecular structure of Benzaldehyde, 2-hydroxy-4-(octyloxy)-, includes a six-membered ring and an aromatic aldehyde . The structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Scalable Synthesis Techniques
A study by Sun Gui-fa (2012) introduced a new method for the scalable preparation of 4-Benzyloxyl-2-hydroxyl benzaldehyde, achieving a total yield of 52% through a three-step reaction process. This synthesis from resorcinol showcases an efficient pathway for producing this compound, highlighting its potential utility in various chemical syntheses (Sun Gui-fa, 2012).
Photocatalytic Oxidation
Research by Marotta et al. (2011) explored the selective oxidation of benzyl alcohol to benzaldehyde in water under acidic conditions using a TiO2/Cu(II)/UV solar system. This study demonstrated the role of photocatalysis in achieving selective oxidation, suggesting its applicability in environmentally benign synthesis routes (Marotta et al., 2011).
Enantioselective Carboligation
Demir et al. (2003) investigated the use of benzaldehyde lyase for the enantioselective carboligation of aromatic aldehydes, including 2-hydroxy-4-(octyloxy) benzaldehyde derivatives. This process allows for the high-yield production of enantiomerically pure compounds, important for pharmaceutical and chemical synthesis (Demir et al., 2003).
Catalytic Oxidation Studies
Sankar et al. (2014) elucidated the oxidation paradox of benzaldehyde, providing insights into the autoxidation mechanisms and the effects of benzyl alcohol on the oxidation process. This study offers a deeper understanding of the stability and reactivity of benzaldehyde compounds, which could influence their applications in synthesis (Sankar et al., 2014).
NiFe2O4 Nanoparticles for Selective Oxidation
Iraqui et al. (2020) developed NiFe2O4 nanoparticles as an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. The study highlights the potential of nanomaterials in catalyzing important chemical reactions, providing a sustainable approach to chemical synthesis (Iraqui et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-4-octoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-16)15(17)11-14/h8-9,11-12,17H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPBUORAZAUNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434973 | |
| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |
CAS RN |
89027-82-7 | |
| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

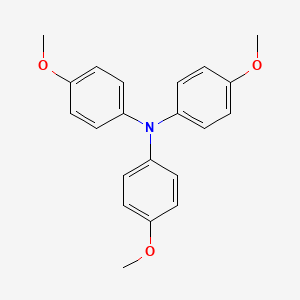
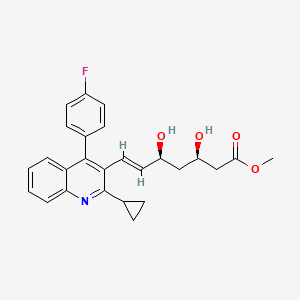
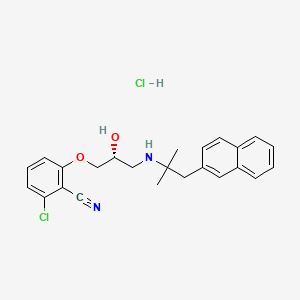

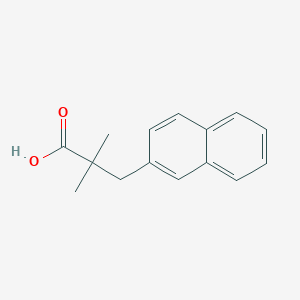

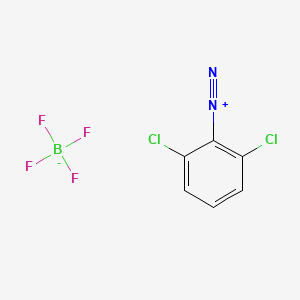
![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
